molecular formula C₁₈H₁₃BrNNa₂O₆P B140873 Naphthol AS-BI phosphate disodium salt CAS No. 530-79-0

Naphthol AS-BI phosphate disodium salt

Cat. No. B140873
CAS RN: 530-79-0
M. Wt: 622.3 g/mol
InChI Key: DVIMVAKFWIBOMW-UHFFFAOYSA-L
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Description

Naphthol AS-BI phosphate disodium salt is a substrate used for the histochemical verification of acid phosphatase (ACP) and alkaline phosphatase . It is also known as 7-Bromo-3-hydroxy-2-naphtho-o-anisidine .


Molecular Structure Analysis

The molecular formula of Naphthol AS-BI phosphate disodium salt is C18H13BrNO6P•2Na . It is soluble in water at a concentration of 50 mg/ml .


Chemical Reactions Analysis

Naphthol AS-BI phosphate disodium salt is used in tartrate-resistant acid phosphatase (TRAP) staining to detect osteoclast activity . It is also used as a component in Tris-HCl in staining cells to measure alkaline phosphatase (ALP) activity .


Physical And Chemical Properties Analysis

Naphthol AS-BI phosphate disodium salt is a solid substance . It has a molecular weight of 496.16 . It is soluble in water at a concentration of 50 mg/ml .

Scientific Research Applications

Tartrate-Resistant Acid Phosphatase (TRAP) Staining

This compound is used in TRAP staining to identify and visualize osteoclast activity. Osteoclasts are cells that break down bone tissue, and their activity is crucial for understanding bone metabolism and diseases such as osteoporosis .

Detection of Osteoclast Activity

Apart from TRAP staining, Naphthol AS-BI phosphate disodium salt is also directly involved in assays to detect the activity of osteoclasts, which is vital for research into bone diseases and the development of related treatments .

Alkaline Phosphatase (ALP) Activity Measurement

In cell staining procedures, this compound serves as a component in Tris-HCl buffer solutions to measure ALP activity. ALP is an enzyme linked to various physiological and pathological processes, including liver function and bone growth .

Alkaline Phosphatase Reaction

It is used to perform the alkaline phosphatase reaction, which is a critical step in different biochemical assays involving the detection and quantification of ALP enzyme activity .

These are some of the specific applications of Naphthol AS-BI phosphate disodium salt in scientific research. Each application plays a significant role in advancing our understanding of various biological processes and diseases.

Sigma-Aldrich

Mechanism of Action

Target of Action

The primary targets of Naphthol AS-BI phosphate disodium salt are acid phosphatase (ACP) and alkaline phosphatase . These enzymes play crucial roles in various biological processes, including energy production, signal transduction, and nucleotide synthesis.

Mode of Action

Naphthol AS-BI phosphate disodium salt acts as a substrate for both acid and alkaline phosphatases . The compound interacts with these enzymes, leading to a reaction that produces a colored precipitate . This color change allows for the visualization of enzyme activity within cells or tissue sections .

Biochemical Pathways

The interaction of Naphthol AS-BI phosphate disodium salt with acid and alkaline phosphatases affects various biochemical pathways. For instance, it can be used in tartrate-resistant acid phosphatase (TRAP) staining to detect osteoclast activity . It can also be used in staining cells to measure alkaline phosphatase (ALP) activity .

Pharmacokinetics

Its solubility in water (50 mg/ml) suggests that it may have good bioavailability .

Result of Action

The action of Naphthol AS-BI phosphate disodium salt results in the production of a colored precipitate, which allows for the visualization of enzyme activity within cells or tissue sections . This can be particularly useful in research and diagnostic applications, such as detecting osteoclast activity or measuring ALP activity .

Action Environment

The efficacy and stability of Naphthol AS-BI phosphate disodium salt can be influenced by various environmental factors. For instance, its storage temperature is recommended to be -20°C , suggesting that it may be sensitive to heat. Additionally, its solubility in water indicates that it may be less effective in non-aqueous environments .

Safety and Hazards

The safety data sheet for Naphthol AS-BI phosphate disodium salt indicates that it may cause skin irritation and serious eye damage . It may also cause respiratory irritation . It is harmful if swallowed or in contact with skin . The substance should be stored locked up and in a well-ventilated place .

properties

IUPAC Name

disodium;[6-bromo-3-[(2-methoxyphenyl)carbamoyl]naphthalen-2-yl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrNO6P.2Na/c1-25-16-5-3-2-4-15(16)20-18(21)14-9-12-8-13(19)7-6-11(12)10-17(14)26-27(22,23)24;;/h2-10H,1H3,(H,20,21)(H2,22,23,24);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HESHHBAVKCAKQF-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=C(C=C3C=CC(=CC3=C2)Br)OP(=O)([O-])[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrNNa2O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1919-91-1 (Parent)
Record name EINECS 208-495-7
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000530790
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

496.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Naphthol AS-BI phosphate disodium salt

CAS RN

530-79-0
Record name EINECS 208-495-7
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000530790
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disodium 7-bromo-N-(2-methoxyphenyl)-3-(phosphonatooxy)naphthalene-2-carboxamidate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.724
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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